molecular formula C11H14BNO4 B6335352 4-(Cyclopropylcarbamoyl)-2-methoxyphenylboronic acid CAS No. 1351373-76-6

4-(Cyclopropylcarbamoyl)-2-methoxyphenylboronic acid

Cat. No. B6335352
CAS RN: 1351373-76-6
M. Wt: 235.05 g/mol
InChI Key: YUROUWWCCSZTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boronic acids are a class of compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom . They are used in various chemical reactions, particularly in the formation of carbon-carbon bonds .


Molecular Structure Analysis

The molecular structure of a boronic acid typically consists of a boron atom bonded to three oxygen atoms and one carbon atom . The specific structure can vary depending on the other groups attached to the boron atom .


Chemical Reactions Analysis

Boronic acids are known to undergo several types of chemical reactions. They can react with diols to form cyclic boronate esters . They are also used in Suzuki reactions, which are a type of cross-coupling reaction used to form carbon-carbon bonds .

Scientific Research Applications

Organic Synthesis

Carboxylic acids, including boronic acids, play a crucial role in organic synthesis. They serve as versatile building blocks for creating complex molecules. In the case of 4-(Cyclopropylcarbamoyl)-2-methoxyphenylboronic acid, its boron atom can form stable complexes with other functional groups, enabling selective reactions. Researchers use it to synthesize pharmaceutical intermediates, natural products, and functional materials .

Nanotechnology

Boronic acids find applications in nanotechnology due to their ability to modify surfaces and enhance nanoparticle dispersion. Scientists use 4-(Cyclopropylcarbamoyl)-2-methoxyphenylboronic acid as a surface modifier for metallic nanoparticles and carbon nanostructures (such as carbon nanotubes and graphene). By attaching boronic acid groups, they improve stability, solubility, and reactivity of nanomaterials .

Polymer Chemistry

In polymer science, boronic acids serve as monomers, additives, and catalysts. Researchers incorporate 4-(Cyclopropylcarbamoyl)-2-methoxyphenylboronic acid into polymer chains to introduce specific functionalities. These polymers find applications in drug delivery, sensors, and responsive materials. The boronic acid moiety can undergo reversible interactions with diols, making it useful for designing smart polymers .

Medicinal Chemistry

The boronic acid group in this compound contributes to its biological activity. Researchers explore derivatives of 4-(Cyclopropylcarbamoyl)-2-methoxyphenylboronic acid as potential drugs. For instance, it may inhibit enzymes involved in diseases like cancer or diabetes. Medicinal chemists study its interactions with target proteins and evaluate its therapeutic potential .

Pharmacy and Drug Formulation

Boronic acids have applications in pharmacy, especially in drug formulation. Researchers investigate their use as prodrugs, where the boronic acid group enhances drug stability and targeting. By designing boron-containing compounds, they aim to improve drug solubility, bioavailability, and tissue-specific delivery .

Microbial Nutrition

Interestingly, some carboxylic acids, including certain boronic acids, have beneficial effects on microorganisms. They act as vitamins, supporting microbial growth. Examples include folic acid, nicotinic acid, and p-aminobenzoic acid .

Mechanism of Action

The mechanism of action of boronic acids in chemical reactions often involves the formation of a covalent bond between the boron atom and another atom . This can result in the formation of new compounds .

Safety and Hazards

Boronic acids can be harmful if swallowed or inhaled, and can cause skin and eye irritation . It’s important to handle them with care, using appropriate personal protective equipment .

Future Directions

Research into boronic acids is ongoing, with scientists exploring their potential uses in various fields, including medicine and materials science . Future research may lead to the development of new synthesis methods, the discovery of new reactions, and the design of new boronic acid-based materials .

properties

IUPAC Name

[4-(cyclopropylcarbamoyl)-2-methoxyphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO4/c1-17-10-6-7(2-5-9(10)12(15)16)11(14)13-8-3-4-8/h2,5-6,8,15-16H,3-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUROUWWCCSZTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)NC2CC2)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylcarbamoyl)-2-methoxyphenylboronic acid

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